5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F2N2O2/c16-12-7-10(8-21-13(12)17)14(22)20-6-5-9-1-3-11(4-2-9)23-15(18)19/h1-4,7-8,15H,5-6H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOBBERKQRCEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC(=C(N=C2)Cl)Cl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide” are currently unknown. The compound may bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives.
Mode of Action
The compound may cause electrophilic substitution due to excessive π-electrons delocalization.
Biological Activity
5,6-Dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide is a synthetic compound with a complex structure that includes a pyridine ring and multiple functional groups. This compound has garnered attention due to its potential biological activities, which include antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C15H12Cl2F2N2O2
- Molecular Weight : 361.17 g/mol
- CAS Number : 875302-30-0
- Purity : Typically ≥ 95%
The compound's structure allows for various interactions at the molecular level, which may contribute to its diverse biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against viruses such as SARS-CoV-2. For instance, compounds derived from dichlorophenylpyridine have shown high cellular potency and the ability to inhibit furin, an enzyme crucial for viral entry into host cells .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro assays have demonstrated that related pyridine compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. For example, certain pyrimidine derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib . The mechanism of action may involve the suppression of prostaglandin E2 (PGE2) production through COX inhibition.
Anticancer Potential
The anticancer activity of pyridine derivatives is also notable. Compounds similar to this compound have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various models. The addition of electron-withdrawing groups has been shown to enhance cytotoxicity against specific cancer cell lines .
Antimicrobial Activity
Pyridine compounds are known for their antimicrobial properties. The presence of halogen substituents and other functional groups in this compound may enhance its activity against a range of pathogens, including bacteria and fungi. Studies have demonstrated that similar compounds exhibit significant antibacterial and antifungal effects .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Electrophilic Substitution : The compound may undergo electrophilic substitution reactions due to the delocalization of π-electrons within its aromatic rings.
- Receptor Binding : It may interact with various receptors or enzymes involved in disease pathways, leading to altered cellular responses.
Table 1: Summary of Biological Activities
Case Study Example
A study investigating the anti-inflammatory effects of pyridine derivatives found that certain analogs displayed potent inhibition of COX-2 activity with IC50 values as low as 0.04 μmol, indicating their potential as therapeutic agents in inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following analogs share the pyridine-3-carboxamide scaffold but differ in substituents, influencing physicochemical and biological properties:
Physicochemical Properties
- Lipophilicity: The target compound’s difluoromethoxy-ethylphenyl side chain balances lipophilicity and solubility.
- Metabolic Stability : Difluoromethoxy groups resist oxidative metabolism better than methoxy or hydroxybutyl substituents, as seen in roflumilast’s pharmacokinetic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
